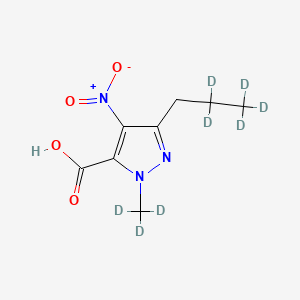
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid-d8 is a deuterated derivative of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. This compound is characterized by the presence of a pyrazole ring substituted with methyl, nitro, and propyl groups, along with a carboxylic acid functional group. The deuterium atoms replace the hydrogen atoms, making it useful in various scientific applications, particularly in studies involving isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid-d8 can be synthesized through a multi-step process. One common method involves the nitration of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at elevated temperatures (around 100°C) for several hours. The resulting product is then purified through crystallization from acetone .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography. The use of deuterated reagents ensures the incorporation of deuterium atoms into the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid-d8 undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like amines or thiols can be used for substitution reactions.
Major Products
Reduction of Nitro Group: 1-Methyl-3-propyl-4-amino-1H-pyrazole-5-carboxylic acid-d8.
Reduction of Carboxylic Acid: 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-methanol-d8.
Applications De Recherche Scientifique
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid-d8 has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other pyrazole derivatives.
Biology: Employed in isotopic labeling studies to trace metabolic pathways.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid-d8 involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity. The deuterium atoms provide stability and can alter the compound’s metabolic profile.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid: Lacks the nitro group and deuterium atoms.
1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid: Lacks the propyl group.
1-Methyl-3-propyl-4-amino-1H-pyrazole-5-carboxylic acid: Contains an amino group instead of a nitro group.
Uniqueness
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid-d8 is unique due to the presence of deuterium atoms, which enhance its stability and make it suitable for isotopic labeling studies. The combination of methyl, nitro, and propyl groups on the pyrazole ring also contributes to its distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C8H11N3O4 |
|---|---|
Poids moléculaire |
221.24 g/mol |
Nom IUPAC |
4-nitro-5-(2,2,3,3,3-pentadeuteriopropyl)-2-(trideuteriomethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H11N3O4/c1-3-4-5-6(11(14)15)7(8(12)13)10(2)9-5/h3-4H2,1-2H3,(H,12,13)/i1D3,2D3,3D2 |
Clé InChI |
GFORSNBMYCLGIE-AUOAYUKBSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])CC1=NN(C(=C1[N+](=O)[O-])C(=O)O)C([2H])([2H])[2H] |
SMILES canonique |
CCCC1=NN(C(=C1[N+](=O)[O-])C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(Difluoromethyl)-1,2-oxazol-4-yl]methanol](/img/structure/B12429256.png)
![(4S)-4-hydroxy-3,5,5-trimethyl-4-[(1E,3S)-3-{[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}but-1-en-1-yl]cyclohex-2-en-1-one](/img/structure/B12429273.png)
![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B12429287.png)
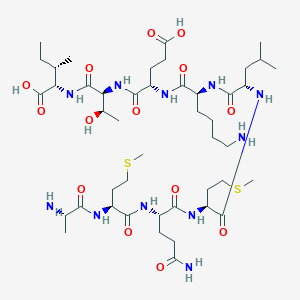
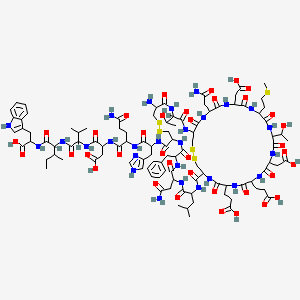
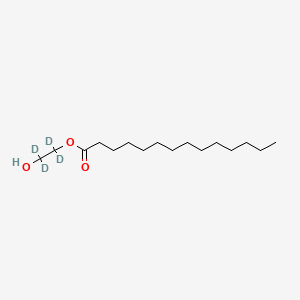
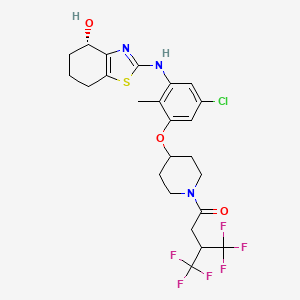
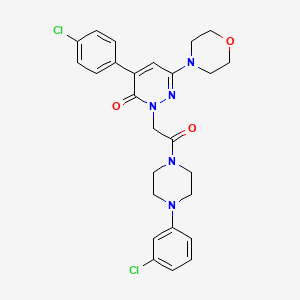
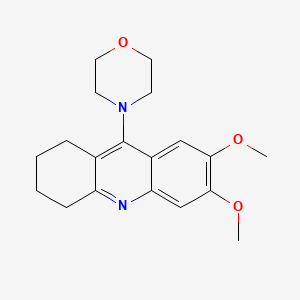
![(2S)-2,3,4,4,4-pentadeuterio-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide](/img/structure/B12429331.png)
![(3-fluoro-2-pyrimidin-2-ylphenyl)-[(2R)-2-[[5-(trifluoromethyl)pyrazin-2-yl]amino]-7-azabicyclo[2.2.1]heptan-7-yl]methanone](/img/structure/B12429332.png)
![4-[[3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-nitrophenyl]methyl]piperazine-1-carboximidamide;pentahydrochloride](/img/structure/B12429333.png)
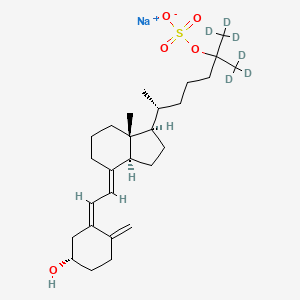
![N-[4-[4-[5-(4-bromophenyl)-2-(2-chloroacetyl)-3,4-dihydropyrazol-3-yl]phenoxy]butyl]-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide](/img/structure/B12429335.png)
